Dual Mechanism: Beta-Blockade and Calcium Entry Blockade vs. Propranolol
Patent CA1248135A explicitly identifies the target compound (Example 1d, where m=0, R1=H, R2=tert-butyl, R3=phenyl) as one of the preferred compounds possessing both beta-blocking and calcium entry blockade activities [1]. The calcium entry blockade was evaluated in a vascular smooth muscle model using rabbit thoracic aorta rings under standard HEPES buffer. The data indicate that Example 6b required a 0.04 µM concentration to elicit a 30% increase in coronary flow in the Langendorff isolated heart model [1]. Propranolol, tested as a positive control for beta-blockade (guinea pig atria: pA2 = 8.69 ± 0.18), does not possess calcium entry blockade activity [1]. This dual mechanism differentiates the target compound from standard beta-blockers and may offer a therapeutic advantage in hypertensive states where vasodilation through calcium channel antagonism complements cardiac rate control. The combination of mechanisms within a single molecular entity eliminates the need for co-administration of separate beta-blocker and calcium channel blocker agents.
| Evidence Dimension | Pharmacological mechanism profile |
|---|---|
| Target Compound Data | Dual activity: beta-adrenergic blockade + calcium entry blockade (confirmed in Example 1d per patent disclosure) |
| Comparator Or Baseline | Propranolol: beta-adrenergic blockade only (pA2 = 8.69 ± 0.18 at guinea pig atria); no calcium entry blockade |
| Quantified Difference | Qualitative mechanistic difference: presence vs. absence of calcium entry blockade component; Example 6b (structurally related): 0.04 µM for 30% coronary flow increase |
| Conditions | Calcium entry blockade: rabbit thoracic aorta rings, standard HEPES buffer, isometric tension 1 g; Beta-blockade: guinea pig isolated right atria, isoproterenol-induced tachycardia; Langendorff isolated heart (guinea pig) |
Why This Matters
The presence of a calcium entry blockade mechanism alongside beta-blockade in a single compound may provide integrated blood pressure reduction through complementary pathways, which is unavailable with propranolol or other mono-mechanism beta-blockers.
- [1] CA1248135A – Acetylenic phenoxypropanol derivatives and pharmaceutical compositions for the treatment of hypertension. Lines 395–399 (dual mechanism of Example 1d); lines 296–298 (Example 6b: 0.04 µM for 30% flow increase); lines 310–322 (beta-blockade assay, propranolol pA2); lines 340–357 (calcium entry blockade assay). View Source
